Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
prop-2-enyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-2-10-21-17(20)15-14(18)12-8-9-13(19-16(12)22-15)11-6-4-3-5-7-11/h2-9H,1,10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGVUQBIJNYLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone. This chalcone is then treated with 2-cyanothioacetamide to yield a pyridinethione intermediate. The final thienopyridine derivative is obtained by reacting this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or methanol and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit the growth of microbial strains by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell membrane integrity and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate and related compounds:
Key Observations:
Substituent Effects: The phenyl group at position 6 (present in the target compound and the methoxyphenyl analog) increases molecular weight and aromaticity compared to methyl-substituted derivatives. This may enhance π-π stacking interactions in biological systems.
Synthetic Pathways :
- Similar compounds are synthesized via condensation of thioxo-dihydropyridine precursors with halogenated reagents (e.g., chloroacetonitrile for carbonitrile derivatives). Allyl esters may require allyl halides or transesterification steps.
Biological Relevance: Heterocyclic amines with amino groups, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are known carcinogens.
Biological Activity
Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a compound belonging to the thienopyridine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 300.37 g/mol. The presence of the allyl group enhances its reactivity, allowing for further functionalization which is crucial for developing new therapeutic agents.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chalcone : Reaction of 4-bromo acetophenone with vetraldehyde in an ethanol and sodium hydroxide solution.
- Pyridinethione Intermediate : Treatment with 2-cyanothioacetamide.
- Final Derivative Formation : Reaction with various halogenated compounds to yield the final thienopyridine derivative.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various microbial strains. This property positions it as a potential candidate for the development of new antibiotics. Studies have shown that it can disrupt cell membrane integrity and inhibit essential enzymes, leading to microbial cell death.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that derivatives of thienopyridine compounds, including this compound, possess cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against L1210 leukemia cells, suggesting promising anticancer properties due to their ability to inhibit ribonucleotide reductase activity .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : It is believed to interfere with key enzymes involved in cellular processes.
- Disruption of Cell Membranes : The compound may compromise the integrity of microbial membranes, leading to cell lysis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate | Structure | Antimicrobial | 1.5 |
| Allylamino derivatives | Structure | Anticancer | 1.0 - 1.4 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to Allyl 3-amino-6-phenylthieno[2,3-b]pyridine showed effective inhibition against Staphylococcus aureus and Escherichia coli strains.
- Cytotoxicity in Cancer Models : In vivo studies on mice bearing L1210 leukemia showed that administration of thienopyridine derivatives resulted in significant prolongation of survival times compared to controls.
Q & A
Q. Basic
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., allyl chloroformate).
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Thermal hazards : Avoid open flames near low-flash-point solvents (e.g., ethyl acetate) .
Refer to SDS guidelines for specific hazards (e.g., P210: "Keep away from heat/sparks/open flames") .
How do reaction kinetics and mass transfer limitations influence scalability of thienopyridine syntheses?
Advanced
In scale-up:
- Mixing efficiency : Impeller design affects mass transfer in exothermic reactions (e.g., cyclization).
- Heat dissipation : Jacketed reactors maintain temperature control during allylation.
Process simulation tools (e.g., Aspen Plus) model reaction kinetics and optimize parameters (e.g., residence time) for pilot-scale production .
What strategies validate the reproducibility of synthetic procedures across laboratories?
Q. Advanced
- Detailed documentation : Specify reagent grades, equipment models, and ambient conditions.
- Inter-lab studies : Collaborate to test protocols (e.g., round-robin trials for yield comparison).
- Analytical harmonization : Use standardized reference materials (e.g., USP-grade solvents) .
How can structure-activity relationship (SAR) studies guide the modification of thienopyridine cores?
Q. Advanced
- Substituent variation : Replace phenyl with electron-withdrawing groups (e.g., CF3) to enhance bioactivity .
- Scaffold hopping : Fuse additional heterocycles (e.g., pyrimidine) to explore new pharmacophores .
SAR data are analyzed via multivariate regression to quantify substituent effects on target properties (e.g., logP, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
